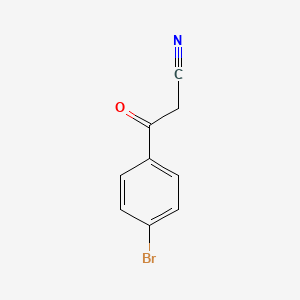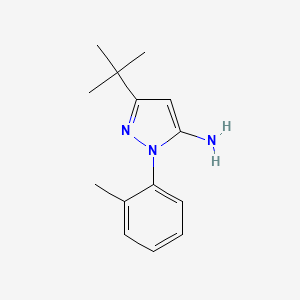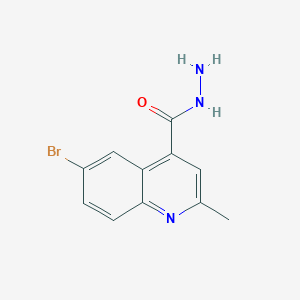
6-Bromo-2-methylquinoline-4-carbohydrazide
Übersicht
Beschreibung
6-Bromo-2-methylquinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Knorr Synthesis : The compound is involved in the Knorr synthesis, a process for preparing quinolines. This includes a condensation reaction between β-keto esters and bromoaniline, leading to the formation of anilides and subsequently 6-bromoquinolines (Wlodarczyk et al., 2011).
Applications in Organic Chemistry and Drug Synthesis
- Preparation of Quinoline Derivatives : It serves as a starting material in the preparation of various quinoline derivatives, which are key intermediates in the synthesis of pharmacologically active compounds (Choi & Chi, 2004).
- Synthesis of Substituted Quinoline Carbohydrazides : The compound is used in the synthesis of substituted quinoline-6-carbohydrazides, which are precursors for various biologically active molecules (Aleksanyan & Hambardzumyan, 2019).
Biological Applications
- Antimicrobial Activity : Quinoline derivatives synthesized using 6-Bromo-2-methylquinoline-4-carbohydrazide have been shown to possess antimicrobial activities, making them potential candidates for drug development (Alafeefy, 2008).
- Antiangiogenic Effects : Some quinoline derivatives synthesized from similar bromoquinolines have demonstrated antiangiogenic effects, suggesting potential applications in cancer research and therapy (Mabeta, Auer, & Mphahlele, 2009).
Wirkmechanismus
Target of Action
The primary targets of 6-Bromo-2-methylquinoline-4-carbohydrazide are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival.
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR and HER2, the compound can disrupt these processes, potentially leading to the death of cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on EGFR and HER2 . By inhibiting these receptors, the compound can disrupt normal cell signaling, potentially leading to decreased cell proliferation and increased cell death.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Bromo-2-methylquinoline-4-carbohydrazide plays a significant role in biochemical reactions, primarily as an iron chelator. It is known to be 20 times more efficient than desferrioxamine in depleting intracellular iron in colon cancer SW480 cells . This compound affects iron-regulated enzymes and signaling events, including the activation of HIF1α transcription due to the inhibition of prolyl hydroxylase-mediated HIF1α degradation . Additionally, it enhances the binding of iron regulatory proteins to iron response elements, thereby altering mRNA translation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In colorectal adenocarcinoma cultures, it inhibits cell growth by blocking the Wnt signaling pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by depleting intracellular iron levels . The inhibition of iron-regulated enzymes and the subsequent activation of HIF1α transcription are key mechanisms through which this compound exerts its cellular effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It acts as an iron chelator, binding to intracellular iron and preventing its utilization by iron-regulated enzymes . This inhibition leads to the activation of HIF1α transcription and altered mRNA translation due to enhanced binding of iron regulatory proteins to iron response elements . The compound’s ability to block the Wnt signaling pathway further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at +2°C to +8°C and protected from light . Following reconstitution, stock solutions are stable for up to six months at -20°C . Long-term effects on cellular function have been observed, particularly in the inhibition of colorectal adenocarcinoma cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In colorectal adenocarcinoma cultures, the compound exhibits an IC50 value of 0.6 µM in DLD-1 cells and 1.0 µM in SW480 cells
Metabolic Pathways
This compound is involved in metabolic pathways related to iron regulation. By chelating intracellular iron, it affects the activity of iron-regulated enzymes and signaling pathways . The compound’s impact on metabolic flux and metabolite levels is primarily through its role as an iron chelator .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to chelate iron influences its localization and accumulation within cells . The compound’s distribution is also affected by its stability and protection from light .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. As an iron chelator, it is likely to localize in cellular compartments where iron-regulated enzymes and iron response elements are present . The compound’s activity and function are closely linked to its ability to deplete intracellular iron and inhibit iron-regulated enzymes .
Eigenschaften
IUPAC Name |
6-bromo-2-methylquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-6-4-9(11(16)15-13)8-5-7(12)2-3-10(8)14-6/h2-5H,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBFGWOGYMQWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351240 | |
| Record name | 6-bromo-2-methylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-63-5 | |
| Record name | 6-bromo-2-methylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide](/img/structure/B1269141.png)
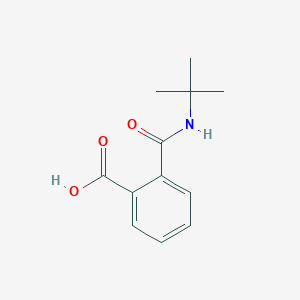
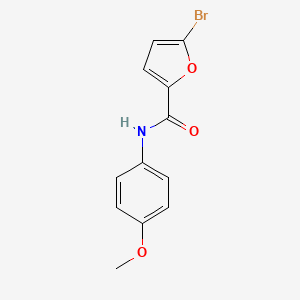


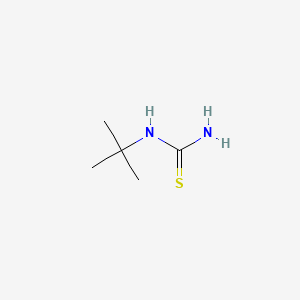
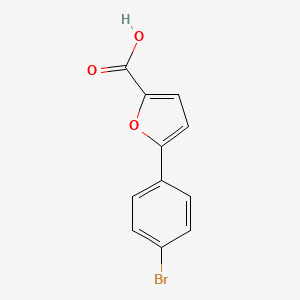
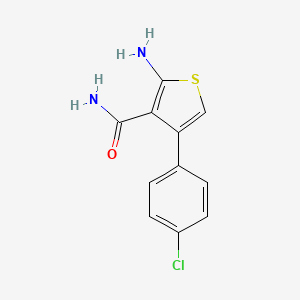
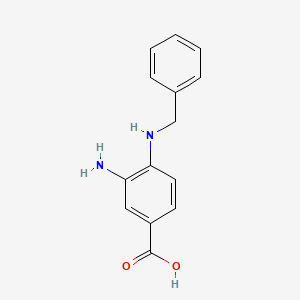
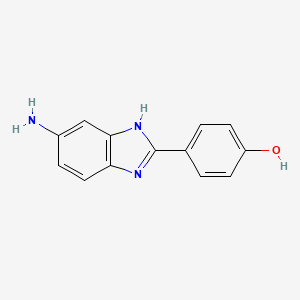
![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)
